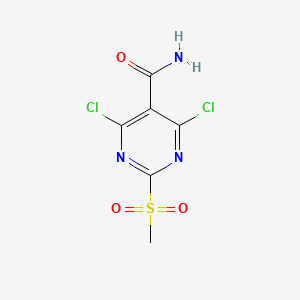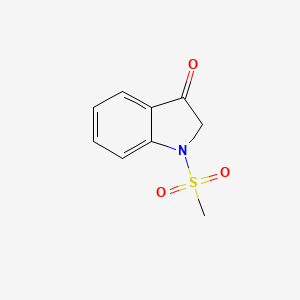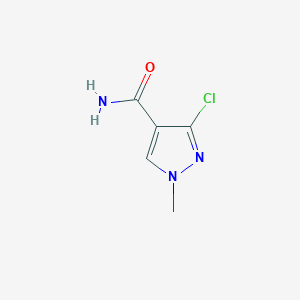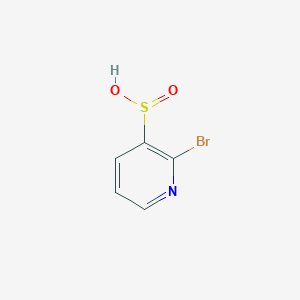
1-(6-Bromocinnolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromocinnolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO It is a derivative of cinnoline, a heterocyclic aromatic organic compound The presence of a bromine atom at the 6th position and an ethanone group at the 1st position of the cinnoline ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromocinnolin-3-yl)ethanone typically involves the bromination of cinnoline derivatives. One common method is the bromination of 3-cinnolinyl ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromocinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromocinnolin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Bromocinnolin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and ethanone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Bromoquinolin-3-yl)ethanone: Similar structure but with a quinoline ring instead of a cinnoline ring.
1-(6-Bromopyridin-3-yl)ethanone: Contains a pyridine ring.
1-(6-Bromo-2-chloroquinolin-3-yl)ethanone: Contains additional chlorine substitution.
Uniqueness
1-(6-Bromocinnolin-3-yl)ethanone is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H7BrN2O |
|---|---|
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
1-(6-bromocinnolin-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrN2O/c1-6(14)10-5-7-4-8(11)2-3-9(7)12-13-10/h2-5H,1H3 |
InChI-Schlüssel |
IEFQZHMEAIOLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN=C2C=CC(=CC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)



![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)
